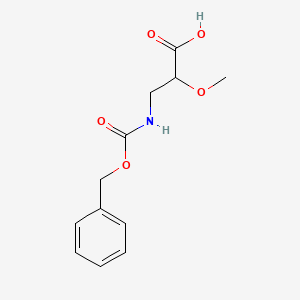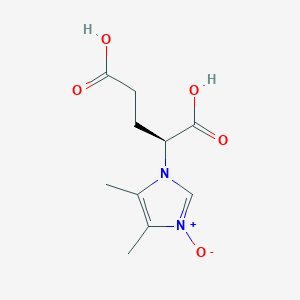![molecular formula C20H21N3O6 B2648765 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-63-9](/img/structure/B2648765.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Virtual Screening and Drug Development
- Researchers have explored the potential of related compounds in the context of drug development. For instance, a study focused on virtual screening targeting the urokinase receptor (uPAR), which led to the synthesis of analogues like IPR-9, demonstrating significant effects on breast cancer cell invasion, migration, adhesion, and angiogenesis. These compounds showed promise in reducing tumor volumes and metastasis in animal models, suggesting potential applications in cancer therapy (Wang et al., 2011).
Chemical Structure Analysis
- Studies have also delved into the crystal structure of related compounds, providing insights into their molecular architecture. For example, the crystal structure of chlorfluazuron, a compound with a somewhat similar structure, was analyzed to understand its molecular interactions and stability. This kind of research is crucial for the development of effective chemical agents, whether in medicine or other fields (Cho et al., 2015).
Role in Modulating Biological Processes
- Another area of research investigates the role of similar compounds in modulating biological processes. For example, the effect of certain antagonists on compulsive food consumption was studied, indicating the potential of these compounds in treating binge eating and other eating disorders. This kind of research broadens our understanding of how specific chemical structures can interact with biological receptors and influence behavior or disease states (Piccoli et al., 2012).
Synthetic Approaches and Derivatives
- There is also research focused on the synthesis of derivatives and analogues of similar compounds. These studies are vital in exploring new therapeutic agents or chemical tools. For instance, the synthesis of 1,3-Benzoxathiol-2-one derivatives from related compounds was examined, which could have implications in various chemical synthesis applications and the development of new compounds with unique properties (Konovalova et al., 2020).
Antioxidant Properties
- Research into the antioxidant properties of related compounds has also been conducted. This is important for understanding the potential health benefits of these compounds and their applications in treating diseases associated with oxidative stress (Abd-Almonuim et al., 2020).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-26-15-6-4-14(9-17(15)27-2)23-10-13(8-19(23)24)22-20(25)21-12-3-5-16-18(7-12)29-11-28-16/h3-7,9,13H,8,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXWAHIAKQVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


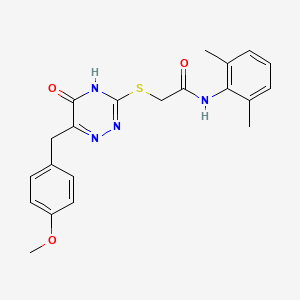
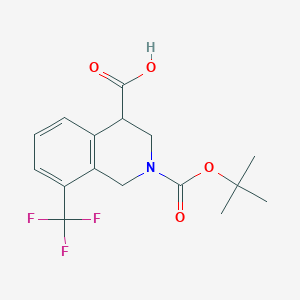
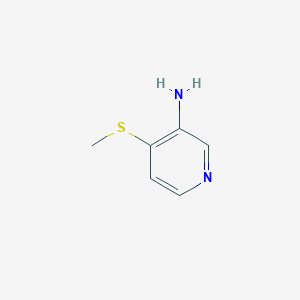
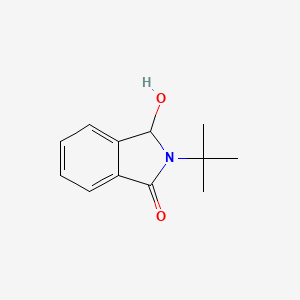
![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)
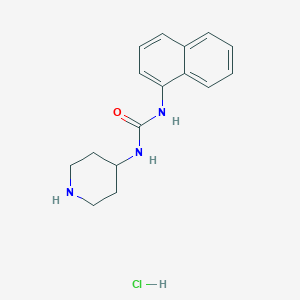
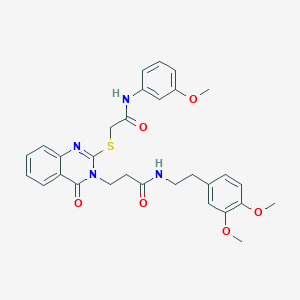
![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)
